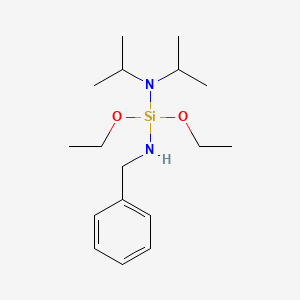![molecular formula C30H28N2O2 B14194674 2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] CAS No. 918107-40-1](/img/structure/B14194674.png)
2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a 1,4-phenylene bridge, each substituted with 2,3,4-trimethylphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4-trimethylbenzaldehyde with 1,4-phenylenediamine in the presence of an oxidizing agent to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] involves its interaction with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): This compound features benzoxazinone rings instead of oxazole rings.
2,2’-(1,3-Phenylene)bis-2-oxazoline: This compound has a similar oxazole structure but with a 1,3-phenylene bridge.
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] lies in its specific substitution pattern and the presence of two oxazole rings connected by a 1,4-phenylene bridge. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918107-40-1 |
|---|---|
Molekularformel |
C30H28N2O2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
5-(2,3,4-trimethylphenyl)-2-[4-[5-(2,3,4-trimethylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C30H28N2O2/c1-17-7-13-25(21(5)19(17)3)27-15-31-29(33-27)23-9-11-24(12-10-23)30-32-16-28(34-30)26-14-8-18(2)20(4)22(26)6/h7-16H,1-6H3 |
InChI-Schlüssel |
FISZHLHDHPFNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=C(C(=C(C=C5)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


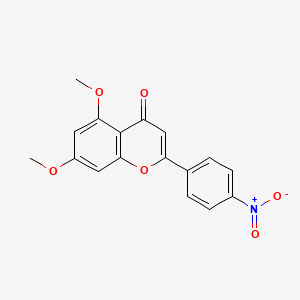
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
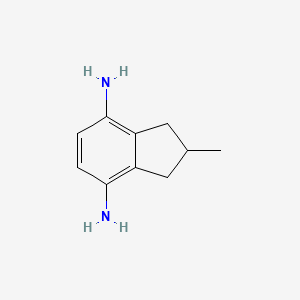
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
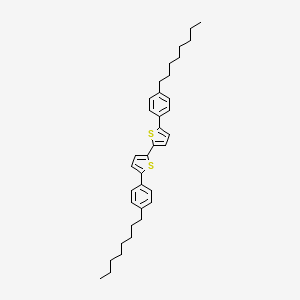
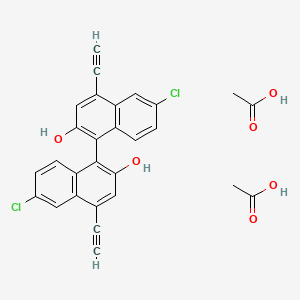
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
